3-chloro-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and sulfonamide functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)benzenesulfonamide typically involves multiple steps:
-
Formation of the Piperazine Derivative: : The initial step involves the synthesis of the piperazine derivative. This can be achieved by reacting 2-fluoroaniline with piperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
-
Benzylation: : The next step involves the benzylation of the piperazine derivative. This is typically done by reacting the piperazine compound with benzyl chloride under basic conditions to form the benzylated product.
-
Sulfonamide Formation: : The final step involves the introduction of the sulfonamide group. This is achieved by reacting the benzylated piperazine derivative with 3-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups. Common reagents for these reactions include nucleophiles such as amines and thiols.
-
Oxidation and Reduction: : The aromatic rings in the compound can undergo oxidation and reduction reactions. For example, the sulfonamide group can be reduced to a sulfinamide or sulfenamide under appropriate conditions.
-
Hydrolysis: : The compound can undergo hydrolysis, particularly at the amide and sulfonamide bonds, under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted derivatives.
Oxidation Products: Oxidized forms of the aromatic rings or sulfonamide group.
Reduction Products: Reduced forms of the sulfonamide group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-chloro-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research has focused on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the sulfonamide group can inhibit enzymes such as carbonic anhydrase. The compound’s overall structure allows it to bind to multiple targets, potentially leading to a range of biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)benzenesulfonamide: Similar structure but without the chloro group.
3-chloro-N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)benzyl)benzenesulfonamide: Similar structure but with a chloro group on the phenyl ring instead of the fluorine.
Uniqueness
The presence of both chloro and fluorine substituents in 3-chloro-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)benzenesulfonamide makes it unique. These substituents can significantly influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
3-chloro-N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN3O3S/c25-20-4-3-5-21(16-20)33(31,32)27-17-18-8-10-19(11-9-18)24(30)29-14-12-28(13-15-29)23-7-2-1-6-22(23)26/h1-11,16,27H,12-15,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKKKJCGILCMNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.